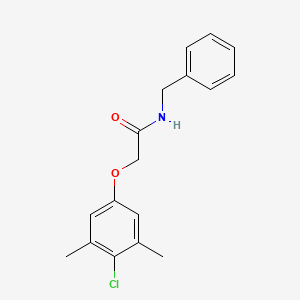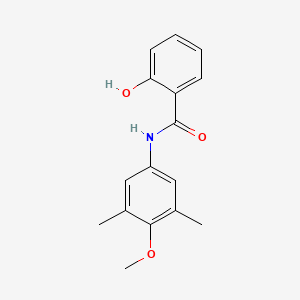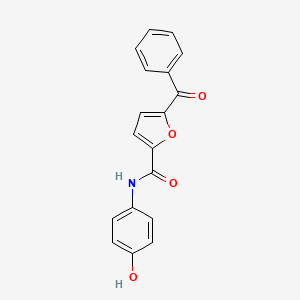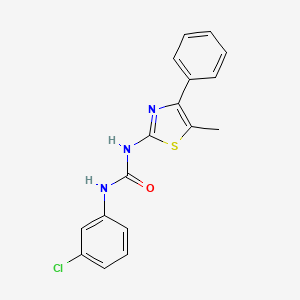
N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide (CPCA) is a synthetic compound that has gained attention in the scientific community for its potential use in various fields of research. CPCA is a derivative of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and has been found to have unique properties that make it a promising candidate for use in scientific research.
Wirkmechanismus
N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide exerts its effects through the inhibition of HDACs and AChE. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes.
Biochemical and physiological effects:
The inhibition of HDACs and AChE by this compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDACs. It has also been found to improve cognitive function in animal models of Alzheimer's disease by inhibiting AChE.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide in lab experiments is its specificity for HDACs and AChE, which allows for targeted inhibition of these enzymes. However, one limitation is that this compound may not be effective in all cell types or organisms, and further research is needed to determine its efficacy in different contexts.
Zukünftige Richtungen
There are several future directions for research involving N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide. One potential area of study is its use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to determine the full extent of this compound's effects on HDACs and AChE, as well as its potential interactions with other cellular processes.
Synthesemethoden
N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2,5-dichlorophenol with chloroacetyl chloride, followed by cyclization with cyclopropylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide has been used in various scientific research applications, including as a tool to study the function of certain proteins and enzymes. It has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and acetylcholinesterase (AChE), which are involved in various cellular processes.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-7-1-4-9(13)10(5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSUPOOORHPMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(5-bromo-2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5863632.png)

![N-(3-acetylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5863659.png)


![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B5863674.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)

![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5863702.png)
![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)
